2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine coreThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for its therapeutic potential .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including angiotensin II receptors , and have shown potential as antimicrobial and anti-tubercular agents .
Mode of Action
Related imidazo[4,5-b]pyridine compounds have been reported to act as angiotensin ii receptor antagonists . This suggests that they may inhibit the binding of angiotensin II to its receptor, thereby modulating the renin-angiotensin system (RAS) and influencing blood pressure regulation.
Biochemical Pathways
Related compounds have been reported to influence the renin-angiotensin system (ras) through their antagonistic action on angiotensin ii receptors . This could potentially affect various downstream effects, including blood pressure regulation and electrolyte balance.
Result of Action
Related compounds have demonstrated various biological activities, including antimicrobial and anti-tubercular effects . These activities suggest that the compound may exert its effects at the molecular and cellular levels, potentially influencing various biological processes.
Biochemical Analysis
Biochemical Properties
Imidazole, a similar compound, is known to interact with various biomolecules and plays a crucial role in many biochemical reactions .
Cellular Effects
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the condensation of 2,3-diaminopyridine with a suitable carboxylic acid derivative. One common method includes the reduction of 2-amino-3-nitropyridine derivatives to the corresponding diaminopyridine, followed by condensation with an appropriate carboxylic acid in polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Known for its use as an angiotensin II receptor antagonist.
1H-1,3-benzimidazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-6(9(13)14)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGPNRDFQXHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2N1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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